5-Iodo-3-methoxyisothiazole (CAS 2137715-54-7): A Strategic Halogenated Scaffold for Advanced Medicinal Chemistry and Cross-Coupling Applications
5-Iodo-3-methoxyisothiazole (CAS 2137715-54-7): A Strategic Halogenated Scaffold for Advanced Medicinal Chemistry and Cross-Coupling Applications
Executive Summary
The isothiazole heterocycle has emerged as a privileged scaffold in modern drug discovery, frequently utilized in the development of antivirals, anti-inflammatory agents, and highly selective kinase inhibitors[1]. However, the de novo synthesis and late-stage functionalization of isothiazoles often present significant synthetic challenges, primarily due to the sensitivity of the N–S bond to reductive cleavage under transition-metal catalysis[2].
5-Iodo-3-methoxyisothiazole (CAS: 2137715-54-7) represents a highly specialized, bifunctional building block designed to circumvent these limitations. By featuring a highly reactive iodine atom at the C5 position and an electron-donating methoxy group at the C3 position, this molecule enables precise, predictable palladium-catalyzed cross-coupling reactions while maintaining the integrity of the heterocyclic core. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and a self-validating experimental workflow for its application in medicinal chemistry.
Physicochemical Profiling
Understanding the fundamental properties of 5-Iodo-3-methoxyisothiazole is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data[3].
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 2137715-54-7 | Unique registry identifier for procurement and IP tracking. |
| Molecular Formula | C₄H₄INOS | Defines the heavy atom count (8) and elemental composition. |
| Molecular Weight | 241.05 g/mol | Low molecular weight ensures the final coupled product remains within Lipinski's Rule of 5. |
| Exact Mass | 240.90583 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation during reaction monitoring. |
| XLogP3 | 2.0 | Indicates moderate lipophilicity, ideal for membrane permeability in biological assays. |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | Optimal for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Acceptors | 3 | Facilitates target protein binding (e.g., within kinase hinge regions). |
Structural & Mechanistic Rationale (The "Why")
The strategic design of 5-Iodo-3-methoxyisothiazole relies on the synergistic electronic effects of its substituents.
The C5-Iodine Handle: Kinetic Superiority
In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is often the rate-determining step. The C–I bond is significantly weaker and more polarizable than C–Br or C–Cl bonds. Consequently, the C5-iodine acts as a premier kinetic handle, allowing oxidative addition to occur rapidly at lower temperatures. This minimizes the thermal degradation of the isothiazole ring[2].
The C3-Methoxy Modulator: Electronic Stabilization
The N–S bond of the isothiazole ring is inherently susceptible to reductive cleavage, especially in the presence of strong bases or aggressive metal catalysts. The C3-methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). By pumping electron density into the aromatic π-system, the methoxy group strengthens the N–S bond, rendering the heterocycle significantly more robust during transition-metal catalysis. Furthermore, in a biological context, the methoxy oxygen serves as a critical hydrogen bond acceptor (HBA) to engage target proteins[1].
Catalytic Workflow Visualization
The following diagram illustrates the mechanistic pathway of a palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing 5-Iodo-3-methoxyisothiazole.
Fig 1: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle of 5-Iodo-3-methoxyisothiazole.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating protocol for coupling 5-Iodo-3-methoxyisothiazole with a standard arylboronic acid.
Model Reaction: Synthesis of 5-Phenyl-3-methoxyisothiazole.
Materials Required:
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Substrate: 5-Iodo-3-methoxyisothiazole (1.0 equiv, 1.0 mmol, 241.05 mg)
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Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)
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Base: K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology & Causality:
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Solvent Degassing (Causality: Preventing Catalyst Deactivation)
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Action: In a 25 mL Schlenk flask, combine 8 mL of 1,4-dioxane and 2 mL of deionized water. Sparge the mixture with ultra-pure argon for 15 minutes.
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Rationale: Dissolved oxygen must be strictly excluded. Oxygen promotes the oxidative homocoupling of the phenylboronic acid (yielding biphenyl side products) and irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) state.
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Reagent Loading (Causality: Controlled Dispersion)
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Action: Add the 5-Iodo-3-methoxyisothiazole, phenylboronic acid, and K₂CO₃ to the degassed solvent system. Stir at room temperature for 5 minutes.
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Rationale: The biphasic nature of the Dioxane/Water system requires the base to dissolve in the aqueous layer while the organic substrates remain in the organic layer, facilitating a smooth transmetalation interface.
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Catalyst Addition (Causality: Steric Protection of the Heterocycle)
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Action: Under a positive flow of argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
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Rationale: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is explicitly chosen over monodentate ligands (like PPh₃). Its large bite angle accelerates the reductive elimination step and provides immense steric bulk, which shields the sensitive N–S bond of the isothiazole from unwanted reductive cleavage[2].
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Thermal Activation & Self-Validation (Causality: Overcoming Activation Energy)
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Action: Heat the reaction mixture to 80 °C for 4–6 hours.
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Validation: The reaction is a self-validating system. Visually, the persistence of a deep red/orange hue indicates an active catalytic cycle. Analytically, monitor the reaction via LC-MS. The successful progression is validated by the complete disappearance of the starting material mass (m/z 241.9 [M+H]⁺) and the emergence of the product mass (m/z 192.1 [M+H]⁺).
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Quenching & Isolation
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Action: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 5-Phenyl-3-methoxyisothiazole.
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References
The following authoritative sources were utilized to ground the mechanistic claims, physicochemical data, and protocol standards discussed in this whitepaper:
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Alam, Md. Ashraful, et al. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medicinal & Analytical Chemistry International Journal, vol. 3, no. 2, 2019, pp. 1-13. URL:[Link]
